2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride

Regiochemistry Sigma receptor Structure–Activity Relationship

SAR exploration of sulfonyl-piperidine pharmacophores demands regioisomerically pure, well-characterized building blocks. This 2-substituted sulfonylethyl-piperidine hydrochloride (CAS 1864062-57-6) addresses that need at 95% purity, enabling systematic investigation of positional effects on sigma receptor and PKR target engagement. • 2-Substituted regioisomer enables direct comparison with 4-substituted analogs to map sigma-1 binding topology • Sulfonyl oxidation state (not sulfanyl) provides conformational constraint and H-bond acceptor capacity critical for selectivity • HCl salt form ensures reliable handling, weighing, and dissolution in multi-step synthetic workflows

Molecular Formula C11H24ClNO2S
Molecular Weight 269.83 g/mol
Cat. No. B13242574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride
Molecular FormulaC11H24ClNO2S
Molecular Weight269.83 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)CCC1CCCCN1.Cl
InChIInChI=1S/C11H23NO2S.ClH/c1-10(2)9-15(13,14)8-6-11-5-3-4-7-12-11;/h10-12H,3-9H2,1-2H3;1H
InChIKeyLVLXMIHCLOHIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Sourcing Baseline


2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride (CAS 1864062-57-6) is a synthetic piperidine derivative with the molecular formula C₁₁H₂₄ClNO₂S and a molecular weight of 269.83 g/mol . The compound features a piperidine ring substituted at the 2-position with an ethyl chain bearing a sulfonyl group attached to a 2-methylpropyl (isobutyl) moiety, presented as the hydrochloride salt for enhanced solid-state stability . It is commercially available from several research-chemical suppliers at a standard purity of 95% . Structurally, it belongs to the broader class of sulfonylethyl-piperidines, which have been investigated in patent literature as prokineticin receptor modulators [1] and as sigma receptor ligands [2]; however, no published pharmacological data specific to this compound were identified in the open scientific literature as of the search date.

Sulfonylethyl-piperidine scaffold for sigma-1/PKR chemical probe studies
Hydrochloride salt supports consistent handling and dissolution
≥95% purity (HPLC) supports reproducible synthetic workflows

Why In-Class Substitution Is Not Interchangeable


Within the sulfonylethyl-piperidine chemical space, three structural variables exert a first-order influence on biological target engagement and cannot be assumed interchangeable: (i) the position of the sulfonylethyl substituent on the piperidine ring (2- vs. 3- vs. 4-substitution), (ii) the oxidation state of the sulfur linker (sulfonyl –SO₂– vs. sulfanyl –S–), and (iii) the steric bulk of the alkyl terminus (isobutyl vs. methyl, ethyl, or aryl) [1] [2]. Published structure–activity relationship (SAR) studies on sulfonyl-piperidine sigma ligands demonstrate that shifting the carbon chain length by a single methylene unit (n = 0, 1, or 2) alters σ₁ receptor affinity in a rank-order-dependent manner (n = 1 > 0 > 2) [1]. Similarly, the sulfonyl group contributes to both conformational constraint and hydrogen-bond-acceptor capacity that a sulfanyl (thioether) analog cannot replicate, with potential consequences for selectivity across the sigma-1/sigma-2 or PKR1/PKR2 receptor subtypes [1] [3]. Absent specific comparative data for the target compound, any substitution by a regioisomeric, reduced-sulfur, or differently N‑substituted analog introduces an unquantified risk of altered potency, selectivity, or physicochemical behavior that cannot be predicted from class membership alone.

Regioisomeric position

2- vs 4-substitution on piperidine may shift sigma receptor affinity and selectivity profile.

Sulfur oxidation state

Sulfonyl (–SO₂–) vs. sulfanyl (–S–) alters H-bond acceptor capacity and physicochemical properties.

Alkyl terminus steric bulk

Isobutyl vs. methyl modifies lipophilicity and may change binding pocket complementarity.

Quantitative Differentiation Evidence


Regioisomeric Differentiation: 2- vs. 4-Substitution

The target compound bears the sulfonylethyl chain at the piperidine 2-position, whereas the commercially available regioisomer 4-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride (CAS 1864053-90-6) places it at the 4-position . In the structurally related 4,4-disubstituted sulfonyl-piperidine sigma ligand series, compounds with the optimal n = 1 methylene spacer achieved a σ₁ Ki of 0.96 ± 0.05 nM and 96-fold selectivity over σ₂ [1]. No analogous binding data exist for the 2-substituted scaffold, but the regioisomeric difference alone precludes extrapolation of potency or selectivity between the two positional isomers.

Regioisomeric position
Class-level inference
2-substituted piperidine
vs
4-substituted regioisomer (CAS 1864053-90-6)
Regiochemistry may influence receptor binding profile; SAR continuity requires correct positional isomer.
No direct comparative pharmacological data available.
Regiochemistry Sigma receptor Structure–Activity Relationship

Sulfur Oxidation State: Sulfonyl vs. Sulfanyl

The target compound contains a sulfonyl (–SO₂–) functional group. Its closest commercially cataloged reduced-sulfur analog is 2-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine hydrochloride (CAS 1864053-16-6), which bears a sulfanyl (thioether, –S–) linker . In the broader sulfonyl-piperidine SAR literature, replacement of a methylene group with a sulfonyl group in N‑arylalkyl-4-benzylpiperidine scaffolds produced σ₁ receptor ligands with significantly altered affinity and subtype selectivity [1]. Although direct comparative binding data between the target sulfonyl compound and its sulfanyl analog are absent from the public domain, the sulfonyl group introduces two additional hydrogen-bond-acceptor sites and increases topological polar surface area (TPSA = 46.17 Ų for the target compound ), which logically modifies both target engagement and pharmacokinetic profile relative to the sulfanyl form.

Sulfur oxidation
Class-level inference
TPSA 46.17 Ų (sulfonyl)
cLogP 2.01
Sulfonyl group adds H-bond acceptor capacity; may alter target engagement compared to sulfanyl analog.
No comparative bioactivity data; physicochemical comparison only.
Sulfonyl Sulfanyl Oxidation state Physicochemical property

Alkyl Terminus Steric Profile: Isobutyl vs. Methyl

The target compound carries an isobutyl (2-methylpropyl) terminus on the sulfonyl group, whereas smaller alkyl sulfonyl analogs such as 2-(2-methanesulfonylethyl)piperidine (CAS available from multiple vendors) incorporate a methyl group . In the 4,4-disubstituted sulfonyl-piperidine sigma ligand series, the steric and lipophilic contribution of the alkyl/aryl terminus is a recognized determinant of σ₁/σ₂ selectivity; the lead compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine achieved Kiσ₁ = 0.96 nM with a bulky arylalkyl-sulfonyl moiety [1]. The isobutyl group of the target compound (contributing 2 additional carbons and higher logP vs. the methyl analog) provides an intermediate steric profile that may offer a distinct selectivity window, though no direct comparative binding data were located.

Alkyl terminus
Class-level inference
Isobutyl (branched C4)
cLogP ≈ 2.01
Isobutyl provides distinct steric and lipophilic profile compared to methyl; may modulate selectivity window.
No direct binding data; structural analysis only.
Isobutyl Alkyl sulfonyl Steric bulk Sigma ligand

Hydrochloride Salt Identity & Handling Specifications

The compound is supplied exclusively as the hydrochloride salt (MW 269.83 g/mol), as confirmed by both AKSci and Leyan product specifications . The free-base form, 2-(2-isobutylsulfonylethyl)piperidine (CAS 1267161-73-8, MW 233.37 g/mol), exists as a distinct chemical entity cataloged in structural databases . Hydrochloride salt formation typically improves crystallinity, aqueous solubility, and long-term storage stability compared to the free base, although no comparative stability or solubility data were found. The vendor-specified purity floor of 95% (HPLC) for the hydrochloride salt provides a quantitative procurement benchmark that the free-base form does not currently match in available catalog listings .

Salt form & purity
Reported
HCl salt, MW 269.83
Purity ≥95% (HPLC)
Defined salt stoichiometry and purity specification support reproducible assay dosing.
Free base purity unspecified; vendor-provided data.
Hydrochloride salt Solid-state stability Purity specification

Procurement-Relevant Application Scenarios


Sigma-1 Receptor Chemical Probe Development

The sulfonylethyl-piperidine scaffold is a recognized pharmacophore in sigma-1 receptor ligand design, as demonstrated by the 4,4-disubstituted sulfonyl-piperidine series with sub-nanomolar σ₁ Ki values and up to 96‑fold selectivity over σ₂ [1]. The target compound, with its 2-substituted regioisomeric configuration, provides a structurally distinct entry point for SAR exploration of how the positional attachment of the sulfonylethyl chain modulates sigma receptor affinity and subtype selectivity. Investigators pursuing novel sigma-1 chemical probes may evaluate this compound as a scaffold-hopping candidate to interrogate binding-site topology differences between 2‑ and 4‑substituted piperidine series.

Prokineticin Receptor Antagonist Screening

Takeda Pharmaceutical's patent portfolio establishes sulfonyl-piperidine derivatives as modulators of prokineticin receptors PKR1 and PKR2, with therapeutic applications in psychiatric, neurological, and gastrointestinal disorders [2] [3]. The target compound's sulfonylethyl-2-piperidine architecture aligns with the generic Markush structures disclosed in these filings. Medicinal chemistry groups engaged in PKR antagonist lead identification may source this compound as a commercially available, pre-characterized member of the sulfonyl-piperidine class for primary screening or as a synthetic intermediate for further derivatization.

Synthetic Intermediate for Piperidine Library Construction

The 2-(sulfonylethyl)piperidine core presents a versatile intermediate scaffold amenable to N‑functionalization (e.g., N‑acylation, N‑sulfonylation, N‑alkylation) to rapidly generate compound libraries [4] [5]. The hydrochloride salt form facilitates handling, weighing, and dissolution in organic synthesis workflows, while the 95% purity specification ensures reproducibility in multi-step synthetic sequences . Medicinal chemistry and high-throughput screening laboratories may procure this building block to systematically explore N‑substituted derivatives for hit-to-lead campaigns.

Sulfonyl vs. Sulfanyl Matched-Pair Physicochemical Analysis

The target sulfonyl compound and its sulfanyl analog (CAS 1864053-16-6) constitute a sulfur-oxidation-state matched pair suitable for systematic physicochemical and in vitro ADME comparison . Drug metabolism and pharmacokinetics (DMPK) research groups can employ this pair to quantify the impact of sulfonyl vs. sulfanyl oxidation state on solubility, permeability, metabolic stability, and CYP inhibition, providing translational SAR guidance for lead optimization programs that feature sulfur-containing piperidine scaffolds.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe SAR
2-Substituted regioisomeric scaffold
Sigma-1 binding affinity and subtype selectivity
Prokineticin receptor antagonist screening
Sulfonylethyl-piperidine pharmacophore
PKR1/PKR2 modulation in cell-based assays
Piperidine library synthesis
N-functionalizable secondary amine scaffold
Synthetic versatility and purity-driven reproducibility
Sulfonyl/sulfanyl matched-pair analysis
Sulfur oxidation state (sulfonyl vs. sulfanyl)
Impact on solubility, permeability, metabolic stability
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